![molecular formula C29H34O2 B13754150 [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4-pentylphenyl ester CAS No. 59748-19-5](/img/structure/B13754150.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4-pentylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4-pentylphenyl ester is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a carboxylic acid group at the 4-position of one phenyl ring and a pentyl group at the 4’-position of the other phenyl ring The esterification of the carboxylic acid group with 4-pentylphenol results in the formation of this ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4-pentylphenyl ester typically involves the esterification of [1,1’-Biphenyl]-4-carboxylic acid with 4-pentylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4-pentylphenyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its biphenyl core makes it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as liquid crystals or polymers, due to its structural properties.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4-pentylphenyl ester largely depends on its chemical structure and the specific reactions it undergoes. The ester group can participate in hydrolysis reactions, leading to the release of the carboxylic acid and alcohol. The biphenyl core can interact with various molecular targets, potentially affecting biological pathways if the compound or its derivatives exhibit bioactivity.
Comparison with Similar Compounds
Similar Compounds
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, 4-methylphenyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-ethyl-, 4-ethylphenyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-butyl-, 4-butylphenyl ester
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 4-pentylphenyl ester lies in its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the pentyl group can influence the compound’s solubility, melting point, and reactivity compared to its methyl, ethyl, or butyl analogs.
Properties
CAS No. |
59748-19-5 |
|---|---|
Molecular Formula |
C29H34O2 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(4-pentylphenyl) 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C29H34O2/c1-3-5-7-9-23-11-15-25(16-12-23)26-17-19-27(20-18-26)29(30)31-28-21-13-24(14-22-28)10-8-6-4-2/h11-22H,3-10H2,1-2H3 |
InChI Key |
HYRFINJDWFLMME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


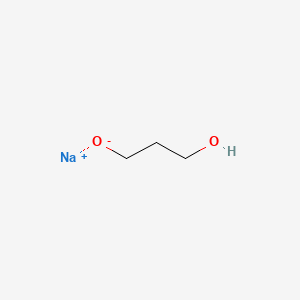
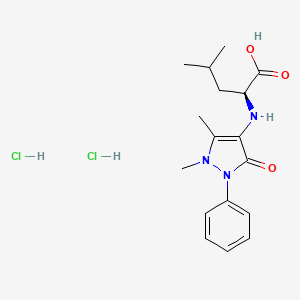

![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)
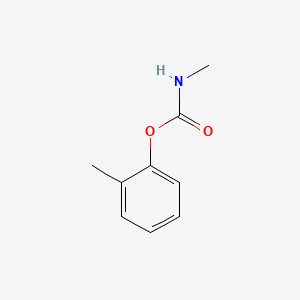
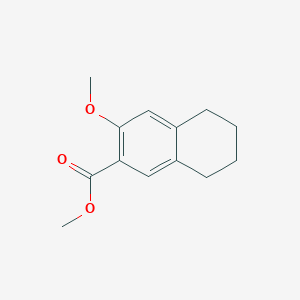
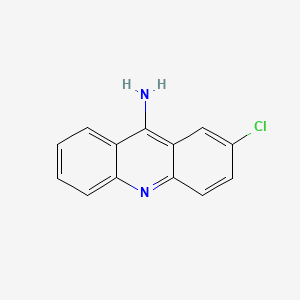
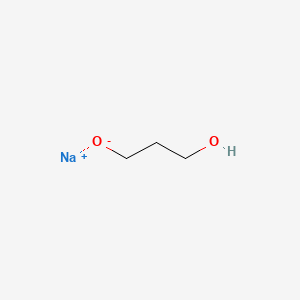
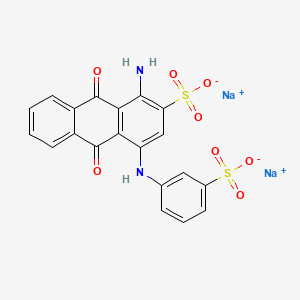
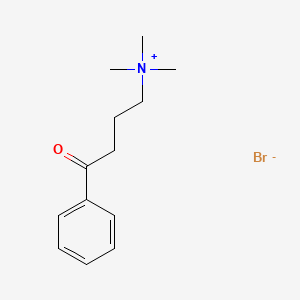
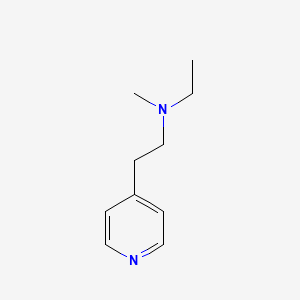

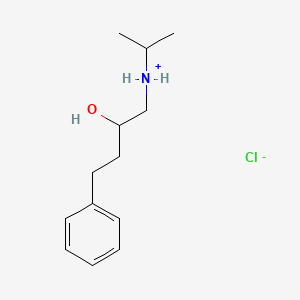
![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)
